3-(Dimethoxymethyl)piperidine

Description

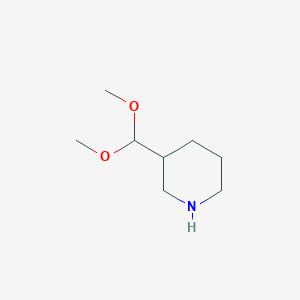

3-(Dimethoxymethyl)piperidine is a piperidine derivative featuring a dimethoxymethyl group (-CH(OCH₃)₂) at the 3-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility as building blocks for bioactive molecules, including enzyme inhibitors, receptor modulators, and agrochemicals .

Properties

IUPAC Name |

3-(dimethoxymethyl)piperidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDMFNLFLWJFFEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1CCCNC1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Dimethoxymethyl)piperidine typically involves the reaction of piperidine with formaldehyde and methanol under acidic conditions. The process can be summarized as follows:

Starting Materials: Piperidine, formaldehyde, methanol.

Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at a temperature of around 60-80°C.

Procedure: Piperidine is mixed with formaldehyde and methanol, and the mixture is heated under reflux. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves the same starting materials and reaction conditions as the laboratory synthesis but is optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3-(Dimethoxymethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out at room temperature.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether at low temperatures.

Substitution: Various nucleophiles (e.g., halides, amines); reactions are conducted under mild conditions, often in the presence of a base.

Major Products:

Oxidation: N-oxides of this compound.

Reduction: Secondary amines.

Substitution: Substituted piperidine derivatives.

Scientific Research Applications

3-(Dimethoxymethyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

Organic Synthesis: The compound serves as an intermediate in the synthesis of various heterocyclic compounds and natural product analogs.

Biological Studies: It is employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

Industrial Applications: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Dimethoxymethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit enzymes involved in neurotransmitter synthesis or modulate receptor activity in the central nervous system. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Piperidine derivatives differ significantly based on substituent positions and functional groups. Key comparisons include:

Key Observations :

- Substituent Position : The 3-position of piperidine is critical for receptor binding in bioactive compounds (e.g., LSD1 inhibitors and σ-receptor ligands). The dimethoxymethyl group in 3-(dimethoxymethyl)piperidine may enhance lipophilicity and metabolic stability compared to hydroxyl or aromatic substituents .

- For example, 3-(3-hydroxyphenyl)piperidine derivatives show moderate receptor affinity, while methoxy-containing analogs (e.g., benzophenone derivatives in ) exhibit improved H3 receptor binding (Ki ~30 nM) .

Biological Activity

3-(Dimethoxymethyl)piperidine, a piperidine derivative, has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of two methoxy groups at the 3-position of the piperidine ring, which may influence its pharmacological properties. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and therapeutic applications based on diverse scientific literature.

- Chemical Name : this compound

- CAS Number : 1935366-82-7

- Molecular Formula : C_9H_13N_1O_2

Synthesis

The synthesis of this compound typically involves the alkylation of piperidine with dimethoxymethyl chloride under basic conditions. The reaction can be optimized using various solvents and temperature conditions to achieve higher yields and purity.

The biological activity of this compound is attributed to its interaction with specific molecular targets within biological systems. Research indicates that it may act as an inhibitor of certain enzymes or receptors involved in critical biochemical pathways. For instance, compounds similar to this compound have shown potential in modulating prostaglandin synthesis pathways, particularly by inhibiting microsomal prostaglandin E synthase-1 (mPGES-1) .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of piperidine derivatives. While specific data on this compound is limited, related compounds have demonstrated significant activity against various bacterial strains and fungi. The structure-activity relationship suggests that modifications in the piperidine ring can enhance antimicrobial efficacy .

Anticancer Potential

Recent investigations into piperidine derivatives have indicated potential anticancer properties. For example, certain substituted piperidines have been shown to induce apoptosis in cancer cell lines and inhibit tumor growth in vivo. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival . Although direct studies on this compound are scarce, its structural analogs present a promising avenue for anticancer drug development.

Data Table: Biological Activities of Piperidine Derivatives

Case Studies

- Inhibition of Prostaglandin Synthesis : A study focused on novel piperidine derivatives demonstrated that certain compounds effectively inhibited PGE2 synthesis through selective mPGES-1 inhibition, which is crucial for inflammatory responses . This suggests that modifications similar to those found in this compound could yield potent anti-inflammatory agents.

- Cytotoxicity Assessment : Research evaluating cytotoxic effects used the MTT assay on various cancer cell lines. Compounds with structural similarities to this compound exhibited varying degrees of cytotoxicity, indicating potential for further exploration in cancer therapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.